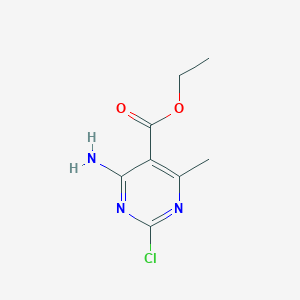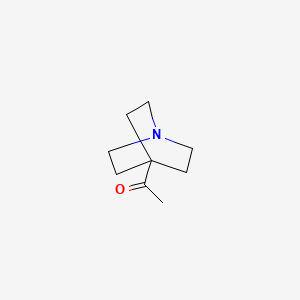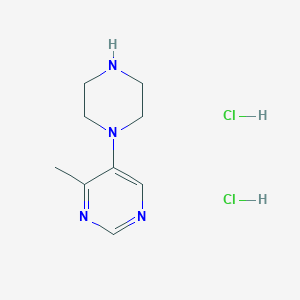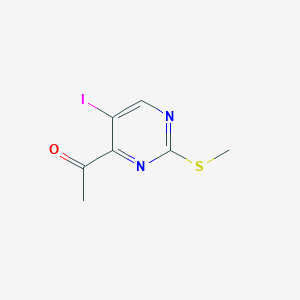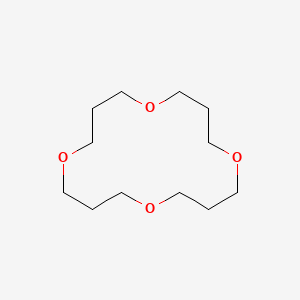
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. These compounds are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate typically involves the reaction of tert-butyl 2,2-dimethyl-4-hydroxyoxazolidine-3-carboxylate with propionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization or chromatography to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed:
- Oxazolidine derivatives
- Alcohol derivatives
- Esters and amides
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved often include nucleophilic substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2,2-dimethyl-4-vinyl-oxazolidine-3-carboxylate
- tert-Butyl 4,4-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate
- tert-Butyl 5,5-dimethyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Uniqueness: tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity compared to other similar oxazolidine derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C13H23NO4 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
tert-butyl 2,2-dimethyl-4-propanoyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
WEUWWTDIYQIRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


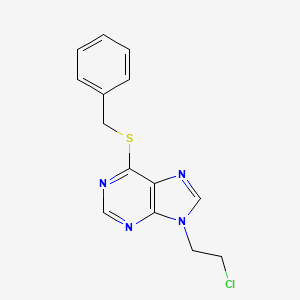
![3-amino-4-(3,4-dimethoxyphenyl)-N-(2,6-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774083.png)
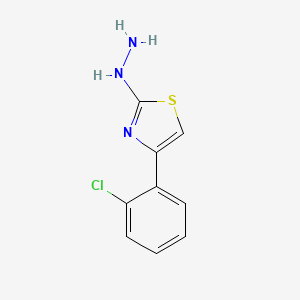
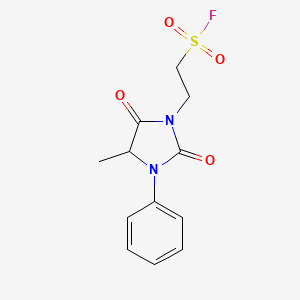
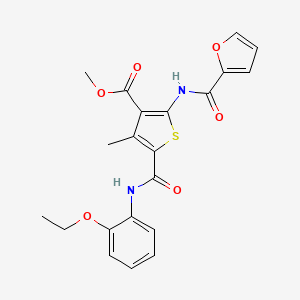
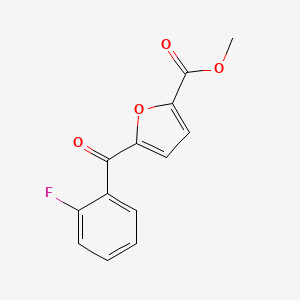
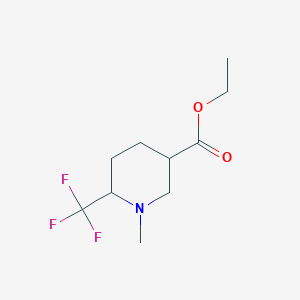
![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
![2-(6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazol-7-yl)acetic acid](/img/structure/B11774134.png)
